molecular formula C19H17I3N2O4 B3369115 Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)- CAS No. 22708-43-6

Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)-

Cat. No. B3369115
CAS RN: 22708-43-6
M. Wt: 718.1 g/mol
InChI Key: NBODXVLPLLJALV-UHFFFAOYSA-N
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Description

“Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)-” is a complex organic compound. It is derived from acetic acid . It is available for purchase as a high-quality reference material .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic acyl substitution reactions. In the laboratory, these reactions are usually run with a strong acid or base as a catalyst . Direct reaction of a carboxylic acid with an amine does not produce an amide, but a salt. Therefore, acyl chlorides or anhydrides are used as alternatives .


Molecular Structure Analysis

The molecular formula of this compound is C15H19NO5 . The structure of such compounds often involves a combination of acyl groups (from acetic acid) and amide groups (from the N-ethylacetamido component).


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other acyl and amide compounds. For example, acid-catalyzed esterification reactions and base-catalyzed ester hydrolysis (saponification) are common .

properties

IUPAC Name

2-[4-[[3-[acetyl(ethyl)amino]-2,4,6-triiodobenzoyl]amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17I3N2O4/c1-3-24(10(2)25)18-14(21)9-13(20)16(17(18)22)19(28)23-12-6-4-11(5-7-12)8-15(26)27/h4-7,9H,3,8H2,1-2H3,(H,23,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBODXVLPLLJALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=C(C(=C1I)C(=O)NC2=CC=C(C=C2)CC(=O)O)I)I)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17I3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177236
Record name Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)-

CAS RN

22708-43-6
Record name Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022708436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)-
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Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)-
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Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)-
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Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)-
Reactant of Route 6
Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)-

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